molecular formula C9H10BrNO3 B13021270 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13021270
M. Wt: 260.08 g/mol
InChI Key: GZIVZJVZAFXFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS RN: 101384-63-8) is a substituted dihydropyridine derivative with a molecular formula of C₁₃H₁₀BrNO₃ and a molecular weight of 308.13 g/mol . Structurally, it features:

  • A bromo substituent at position 5, which enhances electrophilic reactivity and steric bulk.
  • An isopropyl group at position 6, contributing to hydrophobicity and influencing solubility.
  • A 2-oxo-1,2-dihydropyridine core with a carboxylic acid at position 3, a motif common in bioactive molecules .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-4(2)7-6(10)3-5(9(13)14)8(12)11-7/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

GZIVZJVZAFXFRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form a 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione intermediate. This intermediate then reacts with active methylene nitriles to afford the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and isopropyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its interaction with cellular proteins .

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Melting Points

The table below compares the target compound with structurally related dihydropyridine derivatives:

Compound Name (CAS RN or ID) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (101384-63-8) 5-Bromo, 6-isopropyl 308.13 Not reported Bromo and isopropyl groups enhance steric hindrance and hydrophobicity .
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (104612-36-4) 5-Bromo ~232.00 Not reported Lacks alkyl groups; simpler structure with potential for higher solubility .
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) 6-Phenyl 215.20 260–262 Aromatic substituent increases rigidity and melting point .
Compound 11 (IJMS 2012) Thieno[2,3-b]thiophene, cyano groups 485.00 287–289 Extended heterocyclic system elevates molecular weight and thermal stability .
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) 1-Benzyl, 5-(2-hydroxy-4-methoxybenzoyl) Not reported Not reported Polar substituents (hydroxy, methoxy) may improve water solubility .

Spectral and Physicochemical Properties

  • IR/NMR Data : Bromo and isopropyl groups in the target compound would exhibit distinct signals:
    • Bromo : C-Br stretching ~550–600 cm⁻¹ in IR; deshielded ¹H/¹³C NMR signals near the substitution site.
    • Isopropyl : CH₃ groups show split peaks in ¹H NMR (~1.2–1.4 ppm) and ¹³C signals at ~20–25 ppm .
  • Solubility : The isopropyl group likely reduces water solubility compared to polar analogs like 4n (hydroxy/methoxy substituents) .

Biological Activity

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current knowledge surrounding its biological properties, including anticancer and antimicrobial activities, supported by data tables and research findings.

The molecular formula of this compound is C10H10BrN1O3C_10H_{10}BrN_1O_3 with a molecular weight of approximately 272.10 g/mol. The compound features a bromine atom and an isopropyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound.

The compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung adenocarcinoma cells through the activation of caspase pathways.

Case Study: A549 Cell Line

In a study assessing the efficacy of several dihydropyridine derivatives, this compound demonstrated significant cytotoxicity compared to control groups:

CompoundConcentration (µM)Viability (%)
Control-100
Test Compound10066
Cisplatin10050

This data suggests that the compound has a promising profile as a potential anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Efficacy Against Pathogens

In vitro tests have revealed that this compound exhibits notable activity against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of dihydropyridine derivatives. Modifications to the bromine and isopropyl groups have been explored to enhance efficacy while minimizing toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.